molecular formula C21H32O2 B14258063 2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol CAS No. 185150-00-9

2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol

Cat. No.: B14258063
CAS No.: 185150-00-9
M. Wt: 316.5 g/mol
InChI Key: GQPPMGQNLXOUOF-UHFFFAOYSA-N
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Description

2-(Bicyclo[221]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is a complex organic compound characterized by its unique bicyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol typically involves multiple steps, including cycloaddition reactions and functional group modifications. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another method involves organocatalytic formal [4 + 2] cycloaddition reactions, which allow for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cycloaddition reactions , organocatalysts for enantioselective synthesis , and various oxidizing or reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the production of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[221]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is unique due to its combination of bicyclic and aromatic structures, which confer distinct chemical and biological properties

Properties

CAS No.

185150-00-9

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

2-(1-bicyclo[2.2.1]heptanyl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C21H32O2/c1-19(2,3)13-20(4,5)15-10-18(23)16(11-17(15)22)21-8-6-14(12-21)7-9-21/h10-11,14,22-23H,6-9,12-13H2,1-5H3

InChI Key

GQPPMGQNLXOUOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C=C(C(=C1)O)C23CCC(C2)CC3)O

Origin of Product

United States

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